molecular formula C14H9F2N5O B2458192 N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 338418-96-5

N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No.: B2458192
CAS No.: 338418-96-5
M. Wt: 301.257
InChI Key: YENJUOVUPPAGQM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a chemical compound that features a combination of fluorinated phenyl and triazole groups attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the 2,4-difluorophenyl intermediate:

    Attachment of the triazole ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

    Coupling with nicotinamide: The final step involves coupling the 2,4-difluorophenyl-triazole intermediate with nicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a similar triazole structure.

    Voriconazole: Another antifungal agent with a fluorinated phenyl group.

    Efinaconazole: A topical antifungal agent with structural similarities.

Uniqueness

N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to the specific combination of its fluorinated phenyl and triazole groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O/c15-10-2-3-12(11(16)5-10)20-14(22)9-1-4-13(18-6-9)21-8-17-7-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENJUOVUPPAGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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